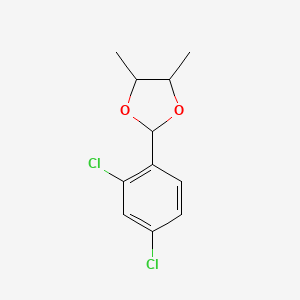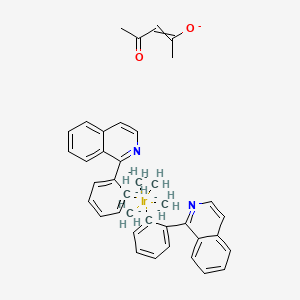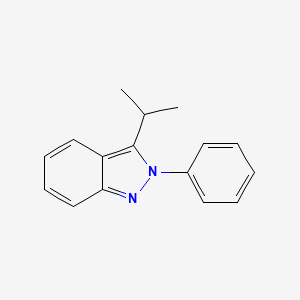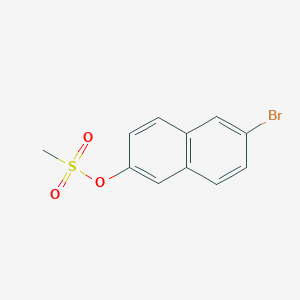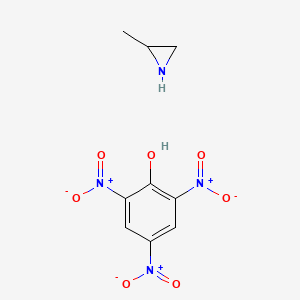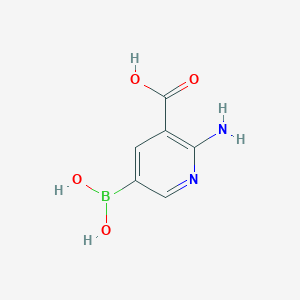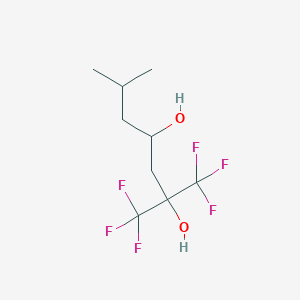
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol is a fluorinated organic compound with the molecular formula C8H11F6O2 This compound is characterized by the presence of trifluoromethyl groups and a heptanediol backbone, making it a unique molecule in the field of organic chemistry
Vorbereitungsmethoden
The synthesis of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of trifluoromethyl groups into the precursor molecule using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Hydroxylation: Conversion of intermediate compounds to diols through hydroxylation reactions using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol.
Analyse Chemischer Reaktionen
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound’s hydroxyl groups also play a role in forming hydrogen bonds with target molecules, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-6-methyl-2-(trifluoromethyl)-2,4-heptanediol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-6-methyl-2,4-heptanedione: Similar in structure but lacks the hydroxyl groups, leading to different chemical reactivity and applications.
2-Chloro-1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptan-4-one: Contains a chloro group instead of hydroxyl groups, resulting in distinct chemical properties and uses.
1,1,1-Trifluoro-2,4-pentanediol: A shorter chain analog with similar fluorinated groups but different physical and chemical properties.
Eigenschaften
Molekularformel |
C9H14F6O2 |
|---|---|
Molekulargewicht |
268.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-5(2)3-6(16)4-7(17,8(10,11)12)9(13,14)15/h5-6,16-17H,3-4H2,1-2H3 |
InChI-Schlüssel |
BIAKMRCXZKDOIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C(F)(F)F)(C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)
